

cercosporamide historical development research timeline

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Compound Focus: Cercosporamide

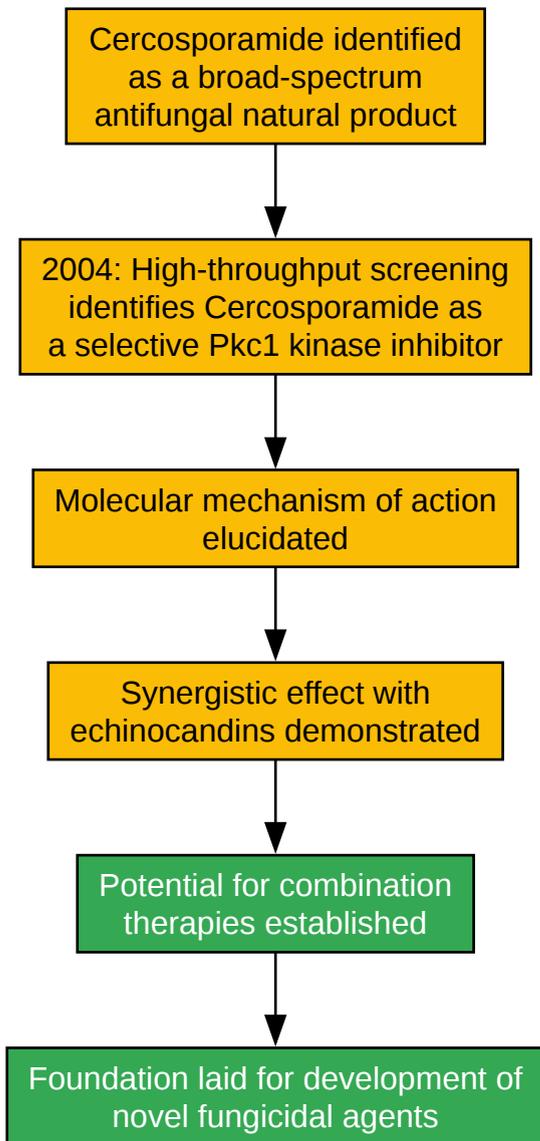
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Historical Research Timeline and Key Discovery

The timeline below summarizes the major milestones in the research of **cercosporamide**:



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Research timeline of **Cercosporamide**

This discovery provided a molecular explanation for earlier observations that *Saccharomyces cerevisiae* cell wall mutants were highly sensitive to **cercosporamide** [1] [2].

Detailed Experimental Methodologies

The identification of **cercosporamide** as a Pkc1 inhibitor relied on several core experimental approaches.

Protein Expression and Purification

The *Candida albicans* **Pkc1 (CaPkc1)** gene was cloned and expressed in insect Sf9 cells using a baculovirus system [1]. Key steps included:

- **Cloning:** The *caPKC1* gene was amplified from *C. albicans* strain CAI4 total RNA via reverse transcription-PCR and subcloned into the pFastBacHT vector [1].
- **Expression and Lysis:** Transfected Sf9 cells were lysed in a buffer containing comprehensive protease and phosphatase inhibitors [1].
- **Purification:** The histidine-tagged CaPkc1 protein was purified from the lysate supernatant using nickel-chelate chromatography, with elution performed via an imidazole gradient [1].

High-Throughput Screening (HTS) and Functional Assays

A high-throughput screen based on CaPkc1 kinase activity was used to discover inhibitors [1] [2]. Follow-up experiments confirmed the mechanism:

- **Mutant Sensitivity Analysis:** *S. cerevisiae* mutant cells with reduced Pkc1 kinase activity were shown to be hypersensitive to **cercosporamide** [1] [2].
- **Osmotic Suppression:** This hypersensitivity to **cercosporamide** was suppressed under high-osmotic growth conditions (e.g., with sorbitol), which counteracts cell wall defects, confirming that the primary effect of **cercosporamide** is on cell wall integrity [1].
- **Synergy Testing:** The checkerboard microtiter plate method was used to determine the Fractional Inhibitory Concentration (FIC) index for **cercosporamide** in combination with an echinocandin, demonstrating strong synergistic activity [1].

Antifungal Activity and Synergy Data

The quantitative data below illustrates the antifungal profile of **cercosporamide** and its synergistic potential.

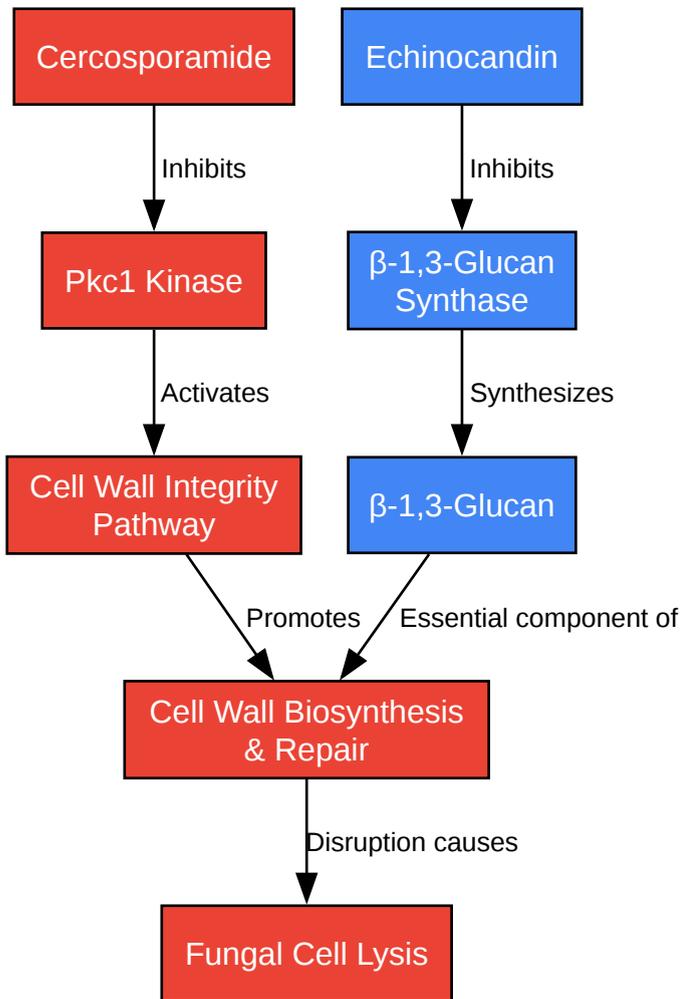
Minimum Inhibitory Concentration (MIC) and Synergistic Effects

Fungal Strain	Cercosporamide MIC	Combination Partner	FIC Index (Interpretation)	Key Experimental Condition
<i>S. cerevisiae</i> (Pkc1 reduced activity mutant)	Significantly lowered [1] [2]	N/A	N/A	Hypersensitivity confirmed [1] [2]
General antifungal activity	Active [1] [2]	β -1,3-glucan synthase inhibitor (Echinocandin)	<0.5 (Synergism) [1]	Checkerboard assay [1]

Mechanism of Action and Therapeutic Potential

Cercosporamide inhibits Pkc1, a master regulator of the highly conserved **cell wall integrity signaling pathway** in fungi [1] [2]. This pathway is essential for fungal growth, and its inhibition leads to cell lysis, making Pkc1 an attractive target for broad-spectrum fungicidal drugs [1].

The diagram below illustrates the mechanism of action and the logical basis for the combination therapy:



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Cercosporamide inhibits *Pkc1*, disrupting fungal cell wall integrity

This synergistic approach targets two different key components of the same essential biosynthesis pathway, pointing to a potential highly effective combination therapy to treat fungal infections [1].

Conclusion for Research and Development

The 2004 discovery that **cercosporamide** is a selective Pkc1 kinase inhibitor revitalized interest in this natural product. It established a clear molecular mechanism for its fungicidal activity and highlighted a promising strategy—synergistic combination with echinocandin drugs—to combat fungal infections, especially in the face of increasing resistance to existing azole drugs [1].

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References

1. Discovery of Cercosporamide, a Known Antifungal Natural ... [pmc.ncbi.nlm.nih.gov]
2. Discovery of cercosporamide, a known antifungal natural ... [pubmed.ncbi.nlm.nih.gov]

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